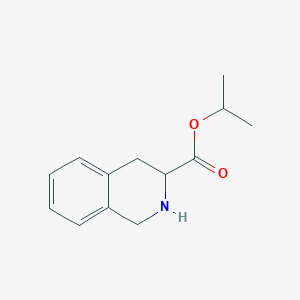

Propan-2-yl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate includes an isoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with an isopropyl ester group attached to the carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Multicomponent Reactions: One of the common methods for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives involves multicomponent reactions. These reactions improve atom economy, selectivity, and yield of the product.

Transition Metal-Catalyzed Reactions: Another approach involves transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies.

Industrial Production Methods: Industrial production of isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tetrahydroisoquinoline derivatives can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be used to convert tetrahydroisoquinoline derivatives into their reduced forms.

Substitution: Substitution reactions involve the replacement of a functional group in the tetrahydroisoquinoline core with another group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium, platinum

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: Isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used as a building block in the synthesis of various bioactive molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, tetrahydroisoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating the activity of various biological targets .

Medicine: Tetrahydroisoquinoline derivatives, including isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, are investigated for their potential therapeutic applications. They have been explored as potential treatments for neurodegenerative disorders, cancer, and infectious diseases .

Industry: In the industrial sector, these compounds are used in the development of new materials and as intermediates in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, tetrahydroisoquinoline derivatives have been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway. This inhibition can reinvigorate exhausted immune cells, enabling them to detect and eliminate cancer cells . The compound’s structure allows it to bind to the PD-1/PD-L1 protein-protein interaction site, preventing the formation of a functional complex and thereby blocking the immune inhibitory signals .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound shares the same core structure but lacks the isopropyl ester group.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This derivative has a methyl group instead of the isopropyl ester group.

Uniqueness: Isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of the isopropyl ester group, which can influence its biological activity and pharmacokinetic properties. This modification can enhance the compound’s solubility, stability, and ability to interact with specific biological targets .

Biological Activity

Propan-2-yl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (THIQ) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The synthesis of THIQ derivatives typically involves the condensation of appropriate precursors. The compound can be synthesized through various methods that include the use of acylation reactions with tetrahydroisoquinoline derivatives. For instance, a common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with propanoyl chloride or related acylating agents in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) .

Anticancer Activity

Recent studies have indicated that THIQ derivatives exhibit significant anticancer properties. For example, a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were found to inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. One study reported that a lead compound demonstrated a Ki value of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation .

Table 1: Anticancer Activity of THIQ Derivatives

| Compound | Target Protein | Ki (µM) | Effect on Apoptosis |

|---|---|---|---|

| Lead Compound | Bcl-2 | 5.2 | Induces apoptosis |

| Compound A | Mcl-1 | 10.0 | Moderate effect |

| Compound B | Bcl-X L | >50 | No effect |

Antimalarial Activity

In addition to anticancer properties, THIQ analogues have been evaluated for their antimalarial activity. A study focused on the SAR of tetrahydroisoquinolone derivatives indicated that specific modifications could enhance potency against malaria parasites. The results showed moderate to high activity levels for several synthesized compounds .

Table 2: Antimalarial Activity of THIQ Derivatives

| Compound | Activity Level (IC50 µM) |

|---|---|

| Compound C | 12.5 |

| Compound D | 8.0 |

| Compound E | 20.0 |

The biological activity of THIQ compounds is often attributed to their ability to interact with specific protein targets involved in cell survival and proliferation pathways. For instance, the inhibition of Bcl-2 proteins leads to increased apoptosis in cancer cells. Furthermore, the structural modifications in THIQ derivatives can significantly influence their binding affinity and selectivity towards these targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of THIQ derivatives. Research has shown that substituents on the isoquinoline scaffold can dramatically affect potency and selectivity. For example:

- Hydroxyl groups increase water solubility and can enhance bioavailability.

- Alkyl substitutions can improve lipophilicity and cellular uptake.

A comprehensive SAR analysis has led to the identification of key structural features that contribute to enhanced biological activities .

Case Studies

Several case studies highlight the therapeutic potential of THIQ derivatives:

- Case Study on Cancer Therapy : A clinical trial involving a novel THIQ derivative demonstrated promising results in reducing tumor sizes in patients with specific types of leukemia.

- Case Study on Malaria Treatment : A preclinical study showed that a new THIQ analogue significantly reduced parasitemia in infected mice models.

Properties

CAS No. |

61212-42-8 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

propan-2-yl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-9(2)16-13(15)12-7-10-5-3-4-6-11(10)8-14-12/h3-6,9,12,14H,7-8H2,1-2H3 |

InChI Key |

JDVOISVIUMNXSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1CC2=CC=CC=C2CN1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.